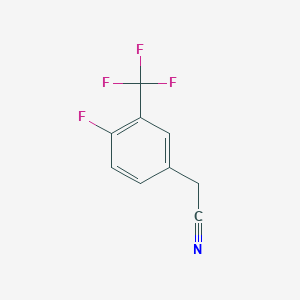

4-氟-3-(三氟甲基)苯乙腈

描述

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 220239-65-6 . It has a molecular weight of 203.14 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is [4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile . The InChI code for the compound is1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 . It is a colorless to yellow liquid at room temperature . The molecular weight of the compound is 203.14 .

科学研究应用

化学分析

“4-氟-3-(三氟甲基)苯乙腈”已通过 FT-IR、FT-拉曼和 NMR(13C 和 1H)分析进行了表征 . 大多数 FT-IR 和 FT-拉曼光谱的振动分配使用密度泛函理论 (DFT) 方法预测,与实验结果非常吻合 .

分子结构研究

该化合物已用于专注于其分子结构的研究。 通过规范无关原子轨道 (GIAO) 方法计算分子的 13C 和 1H NMR 化学位移,并与实验结果进行比较 .

新型有机半导体的制备

“4-(三氟甲基)苯乙腈”用于制备 1,4-双[2-氰基-2-(4-(三氟甲基)苯基)乙烯基]苯氰基取代的二苯乙烯衍生物,一种新型的 n 型有机半导体 .

其他化学化合物的合成

该化合物在各种其他化学化合物的合成中用作构建块。 其独特的结构和性质使其成为复杂化学反应中的宝贵组成部分 .

材料科学

鉴于其在新型 n 型有机半导体创建中的作用 ,“4-氟-3-(三氟甲基)苯乙腈”可能用于材料科学研究,特别是在开发具有独特电子性能的新材料方面。

作用机制

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is not completely understood, however, it is believed to interact with the active sites of these enzymes, either by forming a covalent bond or by binding to the enzyme in a non-covalent manner. Additionally, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has been shown to inhibit the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells.

Biochemical and Physiological Effects

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and thromboxanes. Additionally, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has also been shown to inhibit the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.

实验室实验的优点和局限性

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is soluble in most organic solvents, making it easy to work with in the laboratory. Additionally, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has been shown to be effective in inhibiting the activity of several enzymes, making it a useful tool for studying the effects of enzyme inhibition.

However, there are some limitations to the use of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in lab experiments. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is not very stable and can degrade over time, making it difficult to store for long periods of time.

未来方向

Despite the potential of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, there are still many unanswered questions about its mechanism of action and potential applications. Further research is needed to better understand the biochemical and physiological effects of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. Additionally, future studies should focus on the development of more stable forms of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, as well as the development of new synthesis methods. Finally, further research should be conducted to investigate the potential applications of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in drug discovery and development.

合成方法

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile can be synthesized using a variety of methods, including the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with sodium cyanide in an aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium or ruthenium-based catalyst. Other methods of synthesis include the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with an amine or an amide in aqueous solution.

安全和危害

属性

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNJWEIQLXEBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372174 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220239-65-6 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220239-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B1302342.png)

![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)